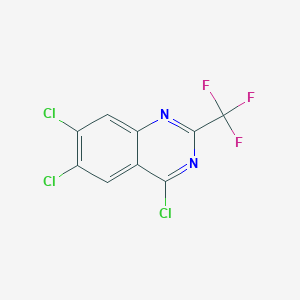
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2Cl3F3N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-(trifluoromethyl)quinazoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline oxides or reduced quinazoline compounds .
Scientific Research Applications
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of quinazoline.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have different substituents at the 2, 4, and 6 positions, leading to varied chemical and biological properties.
Uniqueness: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H2Cl3F3N2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4,6,7-trichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-4-1-3-6(2-5(4)11)16-8(9(13,14)15)17-7(3)12/h1-2H |
InChI Key |
HZLQPXIMUJJQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
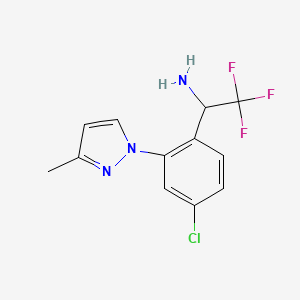

![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
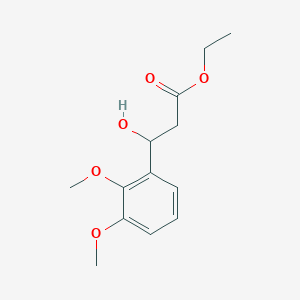
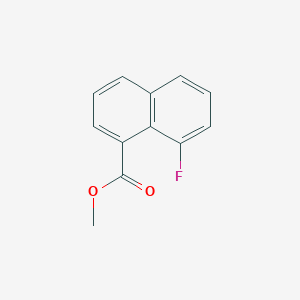
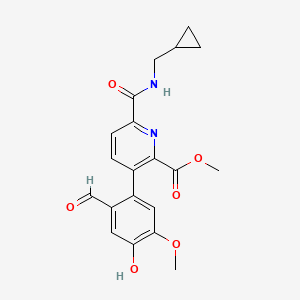
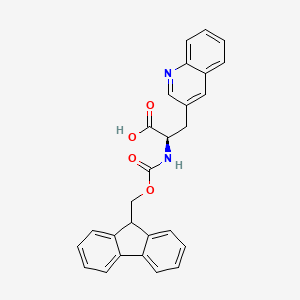
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
